molecular formula C9H12ClNO B15365286 5-(2-Chloroethyl)-2-methoxyaniline

5-(2-Chloroethyl)-2-methoxyaniline

Cat. No.: B15365286
M. Wt: 185.65 g/mol
InChI Key: JZTLQWXDSUJIJF-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)-2-methoxyaniline is a substituted aniline derivative featuring a methoxy group at the 2-position and a 2-chloroethyl group at the 5-position of the benzene ring. Chloroethyl groups are known for their alkylating activity, which is critical in chemotherapeutic agents, while methoxy groups often influence electronic properties and solubility .

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

5-(2-chloroethyl)-2-methoxyaniline

InChI

InChI=1S/C9H12ClNO/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6H,4-5,11H2,1H3

InChI Key

JZTLQWXDSUJIJF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCCl)N

Origin of Product

United States

Scientific Research Applications

5-(2-Chloroethyl)-2-methoxyaniline is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 5-(2-Chloroethyl)-2-methoxyaniline exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The exact mechanism depends on the context in which the compound is used, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Comparison with 5-(Ethylsulfonyl)-2-methoxyaniline

Structural Differences :

  • 5-(2-Chloroethyl)-2-methoxyaniline : Contains a chloroethyl (-CH2CH2Cl) group.
  • 5-(Ethylsulfonyl)-2-methoxyaniline : Features an ethylsulfonyl (-SO2CH2CH3) group.

Functional Implications :

  • The chloroethyl group is a potent alkylating agent, enabling covalent binding to DNA or proteins, which is central to its role in anticancer therapies .
  • The ethylsulfonyl group, in contrast, is electron-withdrawing and enhances binding to kinase domains (e.g., VEGFR2, EGFR), making it a key pharmacophore in kinase inhibitors like Nexavar® and Sutent® .

Comparison with 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea

Structural Differences :

  • The nitrosourea compound includes a cyclohexyl group and a nitroso moiety, unlike the simpler aniline backbone of this compound.

Functional Implications :

  • The chloroethyl group in nitrosoureas undergoes rapid degradation in plasma (half-life ~5 minutes), releasing alkylating agents and isocyanates, which cross the blood-brain barrier .

Pharmacokinetics :

  • Nitrosoureas show high lipid solubility (octanol/water distribution coefficient >1), facilitating CNS penetration .
  • Methoxy-substituted anilines generally have moderate solubility, which could limit this compound’s tissue distribution compared to nitrosoureas .

Comparison with Chloro-Substituted Anilines

Examples :

  • 5-Chloro-2-methylaniline : Methyl group enhances lipophilicity but reduces reactivity compared to chloroethyl.
  • 5-Chloro-2-hydroxyaniline : Hydroxy group increases polarity, favoring solubility but limiting membrane permeability .

Key Differences :

  • Reactivity : The 2-chloroethyl group in this compound is more reactive than chloro or methyl substituents, enabling alkylation of biological targets.
  • Applications : Chloroethyl derivatives are prioritized in anticancer agents, while chloro/methyl anilines are intermediates in dye and polymer synthesis .

Data Table: Comparative Analysis

Compound Substituents Molecular Weight Key Activity Synthesis Yield (if known)
This compound -OCH3, -CH2CH2Cl ~185.6 (calc.) Alkylating agent (hypothetical) N/A
5-(Ethylsulfonyl)-2-methoxyaniline -OCH3, -SO2CH2CH3 215.3 Kinase inhibition (IC50 = 22 nM) 59%
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea -NO, -C6H11, -CH2CH2Cl 284.2 Antileukemic (L1210) N/A
5-Chloro-2-methylaniline -Cl, -CH3 141.6 Intermediate in synthesis Commercially available

Research Findings and Implications

  • Alkylating Activity : Chloroethyl groups are critical for DNA crosslinking in nitrosoureas, but their instability may limit therapeutic windows .
  • Synthetic Challenges: The absence of documented synthesis routes for this compound highlights a gap in literature, necessitating novel methodologies inspired by nitrosourea or sulfonamide syntheses .

Q & A

Q. What are the key synthetic routes for preparing 5-(2-Chloroethyl)-2-methoxyaniline, and what critical parameters influence yield and purity?

While direct synthesis of this compound is not described in the literature, analogous methodologies for structurally related anilines (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) provide a framework. A plausible route involves:

  • Step 1 : Alkylation of a precursor (e.g., 4-methoxybenzene derivative) using 2-chloroethylamine or a chloroethylating agent.
  • Step 2 : Functional group interconversion (e.g., nitration or sulfonation) followed by reduction to introduce the amine group. Critical parameters include:
  • Reaction temperature : Excess heat may lead to decomposition of the chloroethyl group.
  • Catalyst selection : Palladium on carbon (Pd/C) is effective for nitro-group reductions .
  • Protecting groups : Methoxy groups require stability under nitration or alkylation conditions . Yield optimization may require iterative adjustments to stoichiometry and solvent systems (e.g., THF/water mixtures for sulfinate formation) .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structure and purity of this compound?

Key spectroscopic data for characterization:

Technique Expected Signals
¹H NMR - Aromatic protons: δ 6.8–7.2 ppm (split due to chloroethyl and methoxy substituents).

| - Methoxy (–OCH₃): δ ~3.8 ppm.
| –CH₂Cl in chloroethyl: δ ~3.6–4.0 ppm (triplet, coupling with adjacent CH₂). |
| ¹³C NMR | –OCH₃: δ ~55 ppm; aromatic carbons: δ 110–150 ppm; CH₂Cl: δ ~45 ppm. |
| IR | N–H stretch (amine): ~3350 cm⁻¹; C–O (methoxy): ~1250 cm⁻¹; C–Cl: ~650 cm⁻¹. |
| MS | Molecular ion peak [M+H]⁺ at m/z 201.6 (C₉H₁₁ClNO⁺). Fragments at m/z 166 (loss of Cl) and 138 (loss of CH₂Cl). |
Purity is assessed via TLC (Rf comparison) and HPLC retention times .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across studies?

Contradictions may arise from:

  • Variability in substituent positioning : Even minor structural changes (e.g., chloroethyl vs. ethylsulfonyl) drastically alter receptor binding .
  • Assay conditions : Differences in cell lines (e.g., HUVEC vs. HEK293) or enzymatic IC50 measurement protocols. Methodological solutions :
  • Structure-activity relationship (SAR) studies : Systematically modify substituents while holding other variables constant.
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., normalized IC50 values against a common control).
  • Computational docking : Validate binding modes using tools like AutoDock Vina to identify critical interactions (e.g., hydrogen bonds with Asp921 in VEGFR2) .

Q. How can computational modeling elucidate the interaction of this compound derivatives with angiogenic receptors like VEGFR2?

Steps for molecular docking :

  • Protein preparation : Retrieve the VEGFR2 kinase domain (PDB: 1Y6A) and remove water molecules/ligands.
  • Ligand optimization : Minimize the energy of this compound derivatives using Gaussian09 with B3LYP/6-31G* basis sets.
  • Docking simulations : Use Glide or GOLD to predict binding poses. Key interactions may include:
  • Chloroethyl group forming hydrophobic contacts with Cys916.
  • Methoxy group hydrogen-bonding to Asp921 .
    Validation : Compare computed binding energies with experimental IC50 values to refine models.

Notes

  • Synthesis methodologies are extrapolated from analogous compounds (e.g., ethylsulfonyl derivatives) due to limited direct data on this compound .
  • Biological activity hypotheses are based on VEGFR2 inhibitor frameworks, but experimental validation is required .

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